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molecular formula C16H16N2O2 B8651201 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B8651201
M. Wt: 268.31 g/mol
InChI Key: MFNOURXEEXFHIG-UHFFFAOYSA-N
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Patent
US06916826B2

Procedure details

The title compound, MS: m/e=269.2 (M+H+), was prepared in accordance with the general method of example 8 from 5-methyl-pyridin-2-ylamine and 2-bromo-1-(3,4-dimethoxy-phenyl)-ethanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=1)=O>>[CH3:22][O:21][C:15]1[CH:14]=[C:13]([C:11]2[N:8]=[C:5]3[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]3[CH:10]=2)[CH:18]=[CH:17][C:16]=1[O:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=NC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=1N=C2N(C=C(C=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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